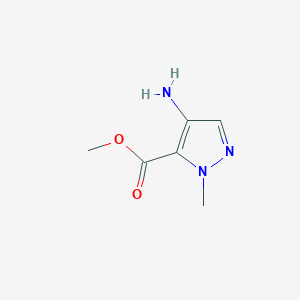

methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

描述

属性

IUPAC Name |

methyl 4-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYQZQLKVASMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405829 | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-54-9 | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Methyl Hydrazine and Ethoxy Methylenecyanoacetate (Pyrazole Amine Route)

One of the most efficient industrially applicable methods involves the reaction of methyl hydrazine with ethoxy methylene ethyl cyanoacetate in toluene solvent to form the pyrazole ring system, followed by isolation of the amino-substituted pyrazole ester.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Addition of ethoxy methylene ethyl cyanoacetate to reactor, dissolve in toluene | Ambient temperature | Ensures homogeneous solution |

| 2 | Dropwise addition of 40% aqueous methyl hydrazine solution under chilled brine cooling | 20-25°C, maintain 22-30°C during addition | Controls reaction exotherm, improves yield |

| 3 | Post-addition stirring (1-3 hours) | Ambient temperature | Ensures complete reaction |

| 4 | Heat to reflux temperature, maintain for 2 hours | Reflux in toluene | Promotes cyclization to pyrazole ring |

| 5 | Cool to 9-10°C, filter and dry product | Cooling in ice bath | Isolates methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

- Use of 40% methyl hydrazine aqueous solution reduces toxicity and cost.

- Toluene as solvent provides good reaction medium and easy removal.

- Shortened reaction time with high product yield.

- Environmentally friendly with no significant waste emissions.

- Suitable for industrial scale production due to operational simplicity and safety.

This method is described in patent CN105646357A and represents a significant improvement over traditional pyrazole amine syntheses by enhancing conversion efficiency and reducing workload.

Multi-Step Synthesis Involving Pyrazole Dicarboxylic Acid Derivatives

An alternative preparation route involves functionalization of pyrazole dicarboxylic acid derivatives through methylation, hydrolysis, acyl chloride formation, and amidation steps, followed by further functional group transformations.

Stepwise Reaction Summary:

| Step | Reaction | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | K2CO3, iodomethane, acetone, heating | Diethyl 1-methyl pyrazole-3,5-dicarboxylate |

| 2 | Hydrolysis in methanol with KOH (3.0 mol/L) at 0°C to room temp overnight | Methanol, KOH | 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid |

| 3 | Conversion to acyl chloride using SOCl2 (3.74 mol/L), heating at 70-85°C for 16 h | Thionyl chloride, toluene evaporation | Acyl chloride intermediate |

| 4 | Amidation with ammonia in THF at 0-5°C for 8 h | Ammonia in THF | Methyl 5-carbamyl-1-methyl pyrazole-3-carboxylate |

| 5 | Reaction with trifluoroacetic anhydride and triethylamine in DCM at room temp | Trifluoroacetic anhydride, triethylamine | Methyl 5-cyano-1-methyl pyrazole-3-carboxylate |

This sequence, detailed in patent CN105646355A, allows precise control of functional groups on the pyrazole ring and can be adapted for further modifications. The method is more complex but enables access to related derivatives and intermediates for advanced synthesis.

General Notes on Synthesis and Purification

- Reaction temperatures are critical, especially during methyl hydrazine addition and acyl chloride formation, to control side reactions and maximize yield.

- Use of chilled brine baths and slow reagent addition prevents decomposition and ensures safety.

- Purification typically involves filtration of the crystalline product followed by drying under controlled temperatures (around 60°C).

- Solvent removal and washing steps are optimized to minimize impurities and residual solvents.

- Analytical techniques such as Thin Layer Chromatography (TLC) and column chromatography are used to monitor reaction completeness and purify intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Methyl hydrazine + ethoxy methylene ethyl cyanoacetate | Methyl hydrazine (40% aq.), ethoxy methylene ethyl cyanoacetate, toluene | Toluene solvent, reflux | 20-30°C addition, reflux 2h | High yield, low toxicity, simple, eco-friendly | High |

| Pyrazole dicarboxylic acid functionalization | Diethyl 1H-pyrazole-3,5-dicarboxylate, K2CO3, iodomethane, SOCl2, ammonia, trifluoroacetic anhydride | Methanol, acetone, THF, DCM | 0-85°C, multiple steps | Precise functionalization, versatile intermediates | Moderate (complex) |

化学反应分析

Types of Reactions

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

科学研究应用

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Agriculture: The compound is used in the development of agrochemicals, such as herbicides and fungicides.

Materials Science: It is utilized in the synthesis of materials with specific electronic or optical properties.

作用机制

The mechanism of action of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS: 110860-60-1)

- Structural Difference: Amino and ester groups are swapped (amino at position 5, ester at 4).

- Impact: Altered hydrogen-bonding patterns and reactivity. For example, the amino group at position 5 may engage in different intermolecular interactions, affecting crystallization behavior .

- Purity : 98% (commercially available) .

Methyl 4-amino-1H-pyrazole-5-carboxylate (CAS: 360056-45-7)

- Structural Difference : Lacks the N1-methyl group.

Ester Variants

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

- Structural Difference : Ethyl ester instead of methyl.

- Impact : Increased lipophilicity, which may enhance membrane permeability in biological systems. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters .

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS: N/A)

Substituent Variations

Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate (CAS: N/A)

- Structural Difference : Position 1 substituted with a pyrimidinyl group.

Methyl 4-amino-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1119477-69-8)

Comparative Data Table

Key Findings and Implications

- Positional Isomerism: Swapping amino and ester groups (e.g., 4-amino vs. 5-amino) significantly alters hydrogen-bonding networks, impacting crystallization and solubility .

- Ester Choice : Methyl esters are more reactive toward hydrolysis than ethyl esters, making them preferable for transient intermediates in synthesis .

- Substituent Effects : Bulky groups at position 1 (e.g., pyrimidinyl) introduce steric and electronic modifications, which can be leveraged in drug design to optimize target binding .

生物活性

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (MAMPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₈N₄O₂

- Molecular Weight : 168.16 g/mol

- Structure : MAMPC features a pyrazole ring with an amino group and a carboxylate moiety, contributing to its reactivity and interaction with biological targets.

1. Target Interactions

MAMPC interacts with various enzymes and proteins, influencing their activity. It has been shown to affect metabolic pathways, particularly those involved in nucleotide synthesis and degradation.

2. Cellular Effects

The compound impacts cell signaling pathways, gene expression, and cellular metabolism. Notably, it affects the expression of genes related to cell cycle regulation and apoptosis, suggesting its potential as an anticancer agent.

3. Molecular Binding

At the molecular level, MAMPC binds to specific biomolecules, altering their structure and function. This binding can modulate enzyme activity and influence cellular responses.

Anticancer Activity

Preliminary studies indicate that MAMPC may inhibit the growth of specific cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7) and cervical cancer cells (HeLa), exhibiting significant cytotoxicity while sparing normal fibroblasts .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 5.33 | Cytotoxicity |

| HeLa | 3.67 | Cytotoxicity |

| Normal Fibroblasts | >50 | No toxicity |

Anti-inflammatory Properties

MAMPC demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α. This effect suggests its potential application in treating inflammatory diseases .

Antiviral Activity

Research indicates that MAMPC may possess antiviral properties against HIV-1. In vitro studies show that it inhibits HIV replication without significant cytotoxicity, making it a candidate for further exploration in antiviral drug development .

Case Studies

- Breast Cancer Study : In a study evaluating the efficacy of MAMPC in breast cancer models, the compound was found to induce apoptosis in MCF-7 cells through downregulation of Bcl-2 and upregulation of Bax, indicating a pro-apoptotic mechanism .

- HIV Inhibition : A study focused on HIV-1 reported that MAMPC exhibited dose-dependent inhibition of viral replication in infected cell lines. The compound was noted for its unique mechanism that does not overlap with existing antiviral drugs, which is crucial for addressing drug resistance .

Pharmacokinetics and Safety

MAMPC should be stored at room temperature to maintain stability. Preliminary pharmacokinetic studies are necessary to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties to ensure safety and efficacy in therapeutic applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or via multi-step functionalization of preformed pyrazole rings. For example, ethyl acetoacetate and methyl hydrazine derivatives can be condensed under basic conditions, followed by amino-group introduction via nucleophilic substitution. Reaction optimization includes:

- Temperature control : Maintaining 60–80°C during cyclization improves ring formation efficiency .

- Catalysts : Use of Pd(PPh₃)₄ or K₃PO₄ in cross-coupling reactions enhances regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures aid in purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at N1 and ester at C5) and confirms amino-proton integration .

- IR spectroscopy : Identifies key functional groups (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- X-ray crystallography : Resolves bond angles, ring planarity, and hydrogen-bonding networks critical for structure-activity relationships .

Q. What are the common chemical modifications of this compound to enhance its reactivity in medicinal chemistry?

- Methodology :

- Ester hydrolysis : Conversion to carboxylic acid derivatives under alkaline conditions improves solubility for biological assays .

- Aldehyde oxidation : KMnO₄ oxidizes formyl groups to carboxylic acids, enabling conjugation with amine-containing biomolecules .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C3/C4 positions for targeted bioactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodology :

- Structural validation : Ensure purity via HPLC and confirm stereochemistry with X-ray crystallography to rule out isomer-driven variability .

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) and use positive controls (e.g., known enzyme inhibitors) .

- SAR analysis : Systematically vary substituents (e.g., electron-withdrawing groups at C3) to isolate contributions to activity .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with enzymatic targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinases or oxidoreductases, focusing on H-bonding with the amino group .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects (e.g., charge distribution on the pyrazole ring) .

- MD simulations : Simulate ligand-protein stability over 100 ns to identify critical residue interactions .

Q. How can multi-step synthetic pathways be designed to incorporate this compound into complex heterocyclic systems?

- Methodology :

- Sequential functionalization : Introduce halogens (Br/Cl) at C4 via electrophilic substitution, enabling subsequent Pd-catalyzed cross-coupling .

- Tandem reactions : Combine Ugi-azide and Huisgen cycloaddition to generate fused pyrazole-triazole hybrids .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during ester hydrolysis to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。